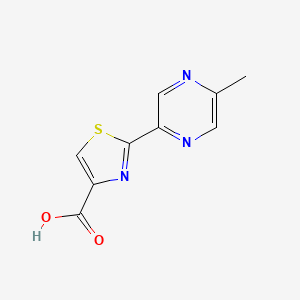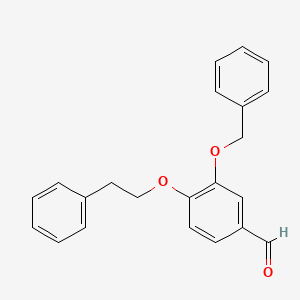
6,8-Dimethylchroman-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dimethylchroman-2-one is a heterocyclic compound belonging to the chromanone family It is characterized by a fused benzene and dihydropyran ring structure, with methyl groups at the 6 and 8 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 6,8-Dimethylchroman-2-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,4,6-trihydroxyacetophenone with 1-bromo-3-methylbut-2-ene in the presence of anhydrous potassium carbonate, followed by acid-catalyzed Claisen–Schmidt rearrangement, yields this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: 6,8-Dimethylchroman-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted chromanones with various functional groups .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: It is being explored for its potential use in drug development, particularly for its anti-inflammatory and neuroprotective effects.
Mecanismo De Acción
The mechanism of action of 6,8-dimethylchroman-2-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as acetylcholinesterase and aromatase, leading to its neuroprotective and anticancer effects. The compound also modulates oxidative stress pathways, contributing to its antioxidant properties .
Comparación Con Compuestos Similares
Chroman-4-one: Lacks the methyl groups at the 6 and 8 positions but shares a similar core structure.
2,2-Dimethylchroman-4-one: Similar structure with methyl groups at the 2 position.
6,7-Dimethoxy-2,2-dimethylchroman-4-one: Contains methoxy groups at the 6 and 7 positions.
Uniqueness: 6,8-Dimethylchroman-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Propiedades
Número CAS |
59698-11-2 |
|---|---|
Fórmula molecular |
C11H12O2 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
6,8-dimethyl-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C11H12O2/c1-7-5-8(2)11-9(6-7)3-4-10(12)13-11/h5-6H,3-4H2,1-2H3 |
Clave InChI |
LVCXMUCYZSTHRP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)CCC(=O)O2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![8-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B15334156.png)








